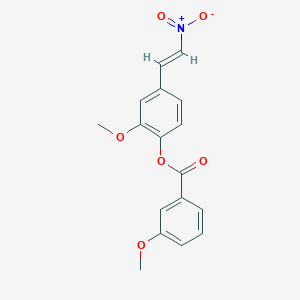
2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate, also known as MNVPMO, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in the field of biochemistry and physiology.
作用機序
The mechanism of action of 2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate is not fully understood. However, it is believed that 2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate inhibits the activity of certain enzymes by binding to their active sites. 2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate may also act as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate has been shown to have a variety of biochemical and physiological effects. 2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that are involved in the breakdown of acetylcholine. 2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate has also been shown to have antioxidant and anti-inflammatory properties, which may help to reduce oxidative stress and inflammation in the body.
実験室実験の利点と制限
One advantage of using 2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate in lab experiments is that it has been shown to have inhibitory effects on the activity of certain enzymes, which may be useful in the study of enzyme kinetics and enzyme inhibition. However, one limitation of using 2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the study of 2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate. One direction is to further investigate its mechanism of action and its effects on enzyme activity. Another direction is to study its potential applications in the treatment of diseases that are associated with oxidative stress and inflammation, such as Alzheimer's disease and Parkinson's disease. Additionally, 2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate may have potential applications in the development of new drugs and therapies for a variety of diseases.
合成法
2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate can be synthesized using a variety of methods, including the Knoevenagel condensation reaction and the Horner-Wadsworth-Emmons reaction. The Knoevenagel condensation reaction involves the reaction between 2-methoxy-4-(2-nitrovinyl)phenyl acetic acid and 3-methoxybenzaldehyde in the presence of a base catalyst. The Horner-Wadsworth-Emmons reaction involves the reaction between 2-methoxy-4-(2-nitrovinyl)phenyl phosphonic acid and 3-methoxybenzaldehyde in the presence of a base catalyst.
科学的研究の応用
2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. 2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate has been shown to have inhibitory effects on the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. 2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate has also been shown to have antioxidant and anti-inflammatory properties.
特性
IUPAC Name |
[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-22-14-5-3-4-13(11-14)17(19)24-15-7-6-12(8-9-18(20)21)10-16(15)23-2/h3-11H,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKMSOZZJYMAOI-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)C=C[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)/C=C/[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-methoxybenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5686829.png)
![3-{3-[(phenylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5686847.png)
![(4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5686855.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone]](/img/structure/B5686859.png)
![3-phenyl-8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B5686861.png)


![4-(1-methyl-1H-imidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5686889.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide](/img/structure/B5686902.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5686914.png)
![3-{3-[1-(dimethylamino)ethyl]phenyl}-N,N-dimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5686917.png)
![(3R*,4R*)-3-isopropyl-4-methyl-1-[(methylthio)acetyl]-3-pyrrolidinol](/img/structure/B5686918.png)
![N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide](/img/structure/B5686934.png)